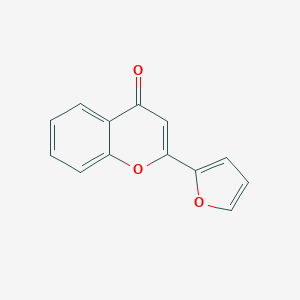

2-(Furan-2-yl)chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3034-14-8 |

|---|---|

Molecular Formula |

C13H8O3 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-(furan-2-yl)chromen-4-one |

InChI |

InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H |

InChI Key |

BAYZQQMFPJBSGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |

Origin of Product |

United States |

Significance of the Furan Moiety in Biologically Active Compounds

The furan (B31954) ring is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netutripoli.edu.ly Its presence can significantly influence a molecule's pharmacological profile. Furan derivatives have been reported to exhibit a wide range of effects, including antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, and anticancer properties. researchgate.netzenodo.orgutripoli.edu.ly

The incorporation of a furan moiety into a larger molecular framework, such as in 2-(Furan-2-yl)chromen-4-one, can modulate its biological activity. researchgate.net Researchers often explore the synthesis of furan-containing compounds to investigate their potential as therapeutic agents, targeting a variety of enzymes and receptors within biological systems. ijabbr.com The versatility of the furan ring allows for various substitutions, enabling the fine-tuning of a compound's properties to enhance its desired biological effects. researchgate.net

Overview of Research Trajectories for 2 Furan 2 Yl Chromen 4 One

Conventional Synthetic Routes

Traditional methods for synthesizing the this compound framework often rely on established organic reactions, providing reliable pathways to the target molecule.

Oxidative Cyclization Approaches from Chalcones

A prominent conventional method for synthesizing 2-(furan-2-yl)chromen-4-ones involves the oxidative cyclization of the corresponding chalcone (B49325) precursors. researchgate.netgoogle.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily prepared through the Claisen-Schmidt condensation of an appropriate 2-hydroxyacetophenone (B1195853) with a furan-2-carbaldehyde. iucr.org The subsequent cyclization of the resulting 3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a key step.

Various oxidizing agents have been employed to facilitate this transformation. A common system involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). tsijournals.comscispace.com In this process, the chalcone undergoes an oxidative cyclization to form the chromone (B188151) ring. scispace.com The reaction mechanism is believed to proceed through the addition of iodine to the double bond of the chalcone, followed by intramolecular cyclization and subsequent elimination to yield the aromatic chromone system. scispace.com Other reagents like selenium dioxide and palladium(II) acetate (B1210297) have also been explored, though they have sometimes resulted in low yields, particularly with polyphenol-bearing chalcones. google.com

A study on the synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones utilized a palladium(II)-catalyzed oxidative cyclization. rsc.orgrsc.org While this method was demonstrated for a variety of derivatives, the synthesis of 2-(furan-2-yl)-4H-chromen-4-one was achieved with a 15% yield. rsc.org

Table 1: Conventional Oxidative Cyclization of Furan (B31954) Chalcones

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | I₂/DMSO | This compound | Not specified | tsijournals.com |

Condensation Reactions for Chromone Ring Formation

Condensation reactions provide an alternative route to the chromone core. One such method involves the reaction of 1-(2-hydroxyphenyl)ethanone with furan-2-carbaldehyde in a mixture of methanol (B129727) and 50% aqueous sodium hydroxide. iucr.org This leads to the formation of 3-(furan-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which can then be subjected to oxidative heterocyclization using alkaline hydrogen peroxide in methanol to yield 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one. iucr.org

Another approach involves the Baker-Venkataraman rearrangement. This method typically starts with the acylation of a 2-hydroxyacetophenone, followed by a rearrangement to form a 1,3-diketone, which then undergoes cyclization in an acidic medium to form the chromone ring. arabjchem.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Ultrasound-Assisted Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to higher yields, shorter reaction times, and milder reaction conditions. researchgate.netinnovareacademics.inresearchgate.net The synthesis of this compound and its derivatives has been successfully achieved using ultrasound-assisted oxidative cyclization of the corresponding chalcones. researchgate.netinnovareacademics.inresearchgate.net

In a typical procedure, the furan-substituted chalcone is treated with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) and subjected to ultrasound irradiation at ambient temperature. researchgate.netresearchgate.net This method has been shown to produce the desired chromones in good yields within a few minutes. researchgate.net The use of ultrasound provides a significant advantage over conventional heating methods in terms of efficiency and energy consumption. researchgate.netinnovareacademics.in

Table 2: Ultrasound-Assisted Synthesis of this compound Analogues

| Starting Chalcone | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | Not specified | Not specified | researchgate.netresearchgate.net |

Microwave-Assisted Protocols

Microwave-assisted organic synthesis is another green chemistry technique that has gained widespread acceptance. evitachem.com Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reactions. nih.gov

The synthesis of various heterocyclic compounds, including chromone derivatives, has been efficiently carried out using microwave irradiation. nih.govnih.gov For instance, the synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-ones and their acetoxy derivatives has been achieved from chalcones under microwave irradiation. ias.ac.in While a specific protocol for the microwave-assisted synthesis of this compound from its chalcone precursor is not detailed in the provided search results, the successful application of this technology to similar structures suggests its potential applicability. nih.govnih.govias.ac.in The synthesis of 5-(furan-2-yl)-1,3,4-thiadiazole derivatives, which can be intermediates for more complex chromenone structures, has been achieved using microwave-assisted methods to improve reaction efficiency. evitachem.com

Solvent-Free Catalytic Methods (e.g., K10 Montmorillonite (B579905) Catalysis)

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use. Montmorillonite K10, a type of clay, has been utilized as an efficient, recyclable, and inexpensive heterogeneous catalyst in various organic transformations. rsc.orgrsc.orggrafiati.com

A one-pot, solvent-free synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite as a catalyst. rsc.orgrsc.org This method involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. rsc.orgrsc.org The reaction proceeds via an initial α-alkoxyalkylation at 80 °C, followed by a dehydration step at 120 °C to afford the desired chromone derivatives in good yields. rsc.org This procedure is noted for its operational simplicity, the recyclability of the catalyst, and its environmentally friendly nature. rsc.orgrsc.org However, the synthesis of the parent 2-(furan-2-yl)-4H-chromen-4-one (where the 3-position is unsubstituted) resulted in a lower yield of 27% under these conditions. rsc.org

Table 3: K10 Montmorillonite Catalyzed Synthesis of Furan-Substituted Chromones

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran | K10 Montmorillonite, 80 °C then 120 °C, solvent-free | 3-(Furan-2-yl)-2-methyl-4H-chromen-4-one | 42% | rsc.org |

Advanced and Emerging Synthetic Strategies

Modern organic synthesis has moved towards more sophisticated and efficient methods for constructing complex molecules. For chromenone derivatives, this includes harnessing the energy of light to form new bonds, using metal catalysts to precisely couple molecular fragments, and designing one-pot reactions that combine multiple starting materials in a single step. These approaches not only streamline the synthetic process but also open pathways to novel molecular architectures.

Photochemistry offers a unique approach to synthesizing and modifying chromenone structures by using light to initiate highly specific chemical transformations. These reactions are often conducted under mild conditions and can lead to the formation of complex products that are difficult to access through traditional thermal methods.

The photolysis of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC), a hydroxylated analogue of the target compound, demonstrates the influence of reaction conditions on photochemical outcomes. nih.gov When irradiated at its longest absorption band (~360 nm) in an aerated cyclohexane (B81311) solution, FHC undergoes dimerization to form 2-(furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione, a dehydrodimer. nih.gov However, changing the solvent to aerated acetonitrile (B52724) leads to the detection of a different product, 3-(furan-2-yl)-3-hydroxy-1,2-indandione, alongside the dimeric product. nih.gov In de-aerated solutions, only the corresponding 1,2-indandiones are observed. nih.gov

These transformations are influenced by complex photodynamic processes, including Excited State Intramolecular Proton Transfer (ESIPT) and Excited State Intramolecular Charge Transfer (ESICT), which make the reaction mechanisms challenging to predict. nih.gov

Broader research into the photo-reactivity of chromenone analogues has revealed other powerful transformations:

Intramolecular Annulation: Irradiation of 2,3-diaryl-4H-chromen-4-ones with a high-pressure mercury lamp can induce an intramolecular dehydrogenative photocyclization, yielding complex fused-ring systems like dibenzo[a,c]xanthene derivatives without the need for any metal catalysts or additives. sorbonne-universite.fracs.org

Photocyclization of Bischromones: Bischromen-4-ones, where two chromenone units are linked by a spacer, can undergo photocyclization to form novel diisochromenochromen-4-ones. researchgate.net

Table 1: Solvent-Dependent Photoreactions of 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one (FHC)

| Starting Material | Solvent | Conditions | Major Product(s) | Citation |

|---|---|---|---|---|

| 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one | Cyclohexane | Aerated, ~360 nm | 2-(Furan-2-yl)-2-{[2-(furan-2yl)-4-oxo-4H-chromen-3-yl]oxy}-2H-chromene-3,4-dione | nih.gov |

| 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one | Acetonitrile | Aerated, ~360 nm | 3-(Furan-2-yl)-3-hydroxy-1,2-indandione, Dimeric products | nih.gov |

| 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one | Cyclohexane or Acetonitrile | De-aerated, ~360 nm | Corresponding 1,2-indandiones | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. These methods are particularly valuable for constructing biaryl and heterobiaryl scaffolds, which are common motifs in pharmaceuticals and materials science.

A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives, which are sulfur-containing analogues of chromenones. acs.orgnih.gov This method utilizes a Suzuki-type coupling between 2-sulfinyl-thiochromones and various arylboronic acids. acs.orgfigshare.com The reaction is facilitated by a catalyst system comprising a palladium(II) source, a specialized phosphine (B1218219) ligand, and a Lewis acid additive. nih.gov

This methodology has been successfully applied to the synthesis of a furan-substituted analogue, 2-(furan-2-yl)-6-(trifluoromethyl)-4H-thiochromen-4-one. acs.org The reaction demonstrates broad applicability for creating diverse thioflavone libraries. nih.gov

Table 2: Key Components for the Cross-Coupling Synthesis of a 2-(Furan-2-yl)thiochromen-4-one Analogue

| Component | Function | Example Reagent | Citation |

|---|---|---|---|

| Substrate 1 | Electrophile | 2-(Methylsulfinyl)-6-(trifluoromethyl)-4H-thiochromen-4-one | acs.org |

| Substrate 2 | Nucleophile | Furan-2-boronic acid | acs.org |

| Catalyst | C-C Bond Formation | Palladium(II) acetate (Pd(OAc)₂) | acs.orgnih.gov |

| Ligand | Stabilizes/Activates Catalyst | XPhos | acs.orgnih.gov |

| Additive | Lewis Acid Co-catalyst | Zinc triflate (Zn(OTf)₂) | acs.org |

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. tcichemicals.com

An efficient telescoped MCR has been developed for the preparation of furan-2(5H)-one derivatives that contain a 4H-chromen-4-one fragment. researchgate.net This one-pot process involves the reaction of three components: 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, an arylglyoxal, and Meldrum's acid. researchgate.net A key advantage of this protocol is the simultaneous formation of both the 4H-chromen-4-one and furan-2(5H)-one rings in a single synthetic stage under mild conditions. researchgate.net

Another novel MCR strategy is used to assemble biologically relevant chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org This reaction combines 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines in a one-pot process. acs.org The strategy proceeds through a sequential MCR followed by an intramolecular Michael cyclization, demonstrating the power of MCRs to build complex, polycyclic fused scaffolds. acs.org

Table 3: Multicomponent Reaction Strategies for Chromenone Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold | Citation |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one | Arylglyoxal | Meldrum's acid | Furan-2(5H)-one fused to 4H-chromen-4-one | researchgate.net |

| 2-Oxo-2H-chromene-3-carbaldehyde | Aniline | Isocyanide | Chromeno[4,3-b]pyrrol-4(1H)-one | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For this compound derivatives, ¹H, ¹³C, and two-dimensional (2D) NMR studies are routinely employed to assign the structure and confirm the identity of synthesized compounds. arabjchem.orgtandfonline.com

Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In the case of the parent compound, 2-(furan-2-yl)-4H-chromen-4-one, the signals for the chromenone and furan rings appear in distinct regions of the spectrum. rsc.org

For the chromenone core, the proton at position 5 (H-5) typically resonates as a doublet of doublets at the most downfield position of the aromatic region, around δ 8.21 ppm, due to its proximity to the carbonyl group. rsc.org The other protons on the benzene (B151609) ring (H-6, H-7, H-8) appear as multiplets between δ 7.40 and 7.71 ppm. rsc.org A characteristic singlet for the H-3 proton is observed around δ 6.74 ppm. rsc.org

The protons of the furan ring also show characteristic signals. For instance, the H-5' proton appears as a multiplet around δ 7.71-7.61 ppm, while H-3' and H-4' resonate at approximately δ 7.14 ppm and δ 6.61 ppm, respectively. rsc.org Substitution on the chromenone or furan rings leads to predictable shifts in these signals. For example, the introduction of a hydroxyl group at the 3-position, as in 3-hydroxy-2-(furan-2-yl)-4H-chromen-4-one, results in the disappearance of the H-3 signal and the appearance of a new, exchangeable OH signal. ias.ac.in

Table 1: ¹H NMR Spectral Data for 2-(Furan-2-yl)-4H-chromen-4-one rsc.org Solvent: Chloroform-d

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-5 | 8.21 | d | 7.7 |

| H-7 | 7.71-7.61 | m | |

| H-5' | 7.71-7.61 | m | |

| H-8 | 7.50 | d | 8.4 |

| H-6 | 7.40 | t | 7.5 |

| H-3' | 7.14 | d | 3.4 |

| H-3 | 6.74 | s |

Carbon-13 (¹³C) NMR Spectral Assignment

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The carbonyl carbon (C-4) of the chromenone ring is the most deshielded, appearing at a characteristic downfield shift of around δ 177.8 ppm. rsc.orgvulcanchem.com The carbons of the aromatic and heterocyclic rings resonate between δ 92 and δ 161 ppm. tandfonline.com

For 2-(furan-2-yl)-4H-chromen-4-one, the C-2 and C-8a carbons, which are adjacent to the oxygen atom in the pyrone ring, appear at δ 155.14 and δ 155.79 ppm, respectively. rsc.org The furan ring carbons also have distinct signals, such as C-2' at δ 146.39 ppm and C-5' at δ 145.77 ppm. rsc.org The signal for C-3 is typically found significantly upfield, around δ 105.50 ppm. rsc.org The analysis of ¹³C NMR data for various derivatives confirms the influence of different substituents on the electron density and chemical shifts of the core structure. arabjchem.org

Table 2: ¹³C NMR Spectral Data for 2-(Furan-2-yl)-4H-chromen-4-one rsc.org Solvent: Chloroform-d

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-4 | 177.76 |

| C-8a | 155.79 |

| C-2 | 155.14 |

| C-2' | 146.39 |

| C-5' | 145.77 |

| C-7 | 133.70 |

| C-5 | 125.74 |

| C-6 | 125.16 |

| C-8 | 124.22 |

| C-4a | 117.87 |

| C-4' | 113.02 |

| C-3' | 112.51 |

Two-Dimensional (2D) NMR Correlation Studies

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, two-dimensional (2D) NMR experiments are employed. iajps.com These techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between nuclei. uantwerpen.be

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps in tracing the connectivity within the spin systems of the benzene and furan rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signal for each specific proton in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting different fragments of the molecule, such as linking the furan ring to the C-2 position of the chromenone core. researchgate.net

HETCOR (Heteronuclear Correlation) : Similar to HSQC, this experiment correlates ¹H and ¹³C nuclei, providing clear evidence of direct C-H bonds and aiding in the structural confirmation of furan and benzofuran-type units within complex structures. mdpi.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound. Soft ionization techniques are particularly useful for preventing the fragmentation of the parent molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is commonly used to confirm the molecular weight of synthesized this compound derivatives. arabjchem.org This soft ionization method typically results in the observation of protonated molecular ions [M+H]⁺ or adducts with sodium [M+Na]⁺. researchgate.netias.ac.in For instance, in the characterization of 3,3′-(biphenyl-4,4′-diylbis(methylene))bis(oxy)bis(2-(furan-2-yl)-4H-chromen-4-one), the ESI-MS spectrum provided crucial confirmation of the structure of the synthesized bischromenone. nih.gov The presence of these pseudomolecular ion peaks in the mass spectrum confirms the successful synthesis and the molecular mass of the target compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For derivatives of this compound, HRMS is used to confirm that the calculated exact mass for a proposed structure matches the experimentally measured mass. nih.govrsc.org For example, the HRMS (ESI) data for 3-(furan-2-yl)-2-methyl-4H-chromen-4-one showed a measured value for the [M+Na]⁺ ion that was in excellent agreement with the calculated value, thus verifying its elemental composition of C₁₄H₁₀O₃. rsc.org This level of accuracy is essential for distinguishing between isomers and confirming the identity of novel compounds. tandfonline.com

Fragmentation Pathway Analysis

Electron impact mass spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. libretexts.orgruc.dk The fragmentation of this compound derivatives is influenced by the inherent stability of the chromone and furan rings.

The ionization process typically begins with the removal of an electron from a lone pair, most likely on one of the oxygen atoms, creating a molecular ion (M+). ruc.dk Subsequent fragmentation often involves characteristic losses of small, stable molecules or radicals. orgchemboulder.com For furan-containing compounds, a common fragmentation pathway involves the cleavage of the furan ring. imreblank.chresearchgate.net In the case of this compound, this can lead to the formation of characteristic ions.

While specific fragmentation data for the parent compound is not extensively detailed in the provided results, general principles of mass spectrometry suggest that the fragmentation of this compound would likely involve:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pattern for chromones, leading to the cleavage of the pyranone ring.

Loss of CO: A common fragmentation for carbonyl-containing compounds.

Cleavage of the furan ring: This can occur through various mechanisms, including the loss of formyl or acetylene (B1199291) moieties. researchgate.net

The study of the fragmentation patterns of related compounds, such as 3(2H)-furanones, reveals mechanisms like α-cleavage and McLafferty rearrangement, which could also play a role in the fragmentation of furan-substituted chromones. imreblank.ch The analysis of these fragmentation pathways provides a fingerprint for the identification and structural confirmation of these molecules. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies have been conducted on derivatives of this compound, providing precise structural data. For instance, the crystal structure of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one has been determined, revealing key structural parameters. nih.goviucr.org

The analysis of this derivative shows that the molecule crystallizes in the monoclinic space group P2₁/c. iucr.org The bond lengths and angles within the 4H-chromen-4-one moiety are comparable to those found in other related flavonoid structures. iucr.org The collection of diffraction data at low temperatures, such as 100 K, helps to minimize thermal vibrations and improve the accuracy of the determined structure. nih.goviucr.org

Table 1: Crystallographic Data for 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₃H₈O₄ |

| Molecular Weight | 228.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.365 (8) |

| b (Å) | 4.421 (3) |

| c (Å) | 17.086 (10) |

| β (°) | 110.91 (5) |

| Volume (ų) | 1013.6 (11) |

| Z | 4 |

| Temperature (K) | 100 |

In the solid state, molecules of this compound derivatives are organized into larger assemblies through various non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions play a crucial role in the stability and packing of the crystal lattice. nih.goviucr.org

For 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, both intramolecular and intermolecular hydrogen bonds are observed. nih.goviucr.org An intramolecular O-H···O hydrogen bond exists between the 3-hydroxy group and the carbonyl oxygen of the chromone ring. iucr.org Intermolecularly, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds. nih.goviucr.org These dimers are further linked by C-H···O interactions, creating a stable three-dimensional network. nih.goviucr.org The formation of such supramolecular assemblies is a common feature in the crystal structures of related compounds. nso-journal.orgnih.govnih.govmdpi.com

In a related derivative, 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, the supramolecular structure also features centrosymmetric O–H⋯O hydrogen-bonded dimers, forming a distinct R22(10) motif. mdpi.com These hydrogen bonds are considered to be strong. mdpi.com

In the crystal structure of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, the molecule is nearly planar. nih.goviucr.org The dihedral angle between the mean planes of the 4H-chromene and furan rings is only 3.8(1)°. nih.goviucr.org This planarity is reinforced by the presence of an intramolecular O-H···O hydrogen bond. iucr.org The average deviation from planarity for the entire 2-(furan-2-yl)-4H-chromene core is minimal. iucr.org

In the crystal packing, these nearly planar molecules are arranged in a way that adjacent molecules are either parallel or inclined at a significant angle to each other. nih.goviucr.org For the 3-hydroxy derivative, this angle is 80.7(1)°. nih.goviucr.org

The conformation around the C2-C2' bond connecting the chromone and furan (or related heterocyclic) moieties can vary. For instance, in 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one, an s-cis conformation is adopted, with a torsion angle of -13.76(16)°. mdpi.com DFT calculations for this molecule indicated that the s-cis conformer is energetically more stable than the s-trans conformer. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl Chromen 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(furan-2-yl)chromen-4-one, DFT calculations are instrumental in understanding its fundamental chemical properties, including its geometry, stability, and electronic distribution.

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are commonly employed to determine key electronic parameters for chromone (B188151) derivatives. These calculations typically involve optimizing the molecule's geometry and then computing its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For chromone-based systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The analysis of Molecular Electrostatic Potential (MEP) maps further elucidates the electronic landscape, highlighting electron-rich areas (typically colored red or yellow) that are susceptible to electrophilic attack and electron-poor areas (colored blue) that are prone to nucleophilic attack. These studies help in predicting how the molecule will interact with other chemical species.

Table 1: Representative Electronic Properties Calculated for Chromone Scaffolds Note: This table is illustrative of typical values obtained for related chromone structures, as specific DFT data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Indicates overall polarity of the molecule |

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity and physical properties. For this compound, the key conformational feature is the rotation around the single bond connecting the furan (B31954) ring to the chromen-4-one core. DFT calculations can be used to explore the potential energy surface associated with this rotation.

Studies on the closely related compound, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one, have shown through X-ray crystallography that the molecule is nearly planar. researchgate.netnih.govdoaj.org The dihedral angle between the planes of the chromene and furan rings was found to be very small, approximately 3.8°. researchgate.netnih.gov This planarity suggests a low energy barrier to rotation and a preference for a co-planar arrangement, which maximizes π-conjugation across the two ring systems.

DFT-based conformational analysis would involve calculating the total energy of the molecule as a function of the dihedral angle between the furan and chromenone rings. The results typically show that the planar or near-planar conformers are the most stable energetic minima. The energy barrier for rotation provides insight into the molecule's rigidity. For similar furan-aryl systems, these rotational barriers are generally low, indicating that the molecule can adopt different conformations in solution. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

In the context of this compound, molecular docking simulations can be used to predict its binding affinity and pose within the active site of a specific protein target. The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is typically energy-minimized using methods like DFT. The protein structure is often obtained from a repository like the Protein Data Bank (PDB).

The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site and scores each pose based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. Docking studies on various furan and chromone derivatives have shown their potential to bind to a range of biological targets, including enzymes like cyclooxygenases (COX), cholinesterases, and various bacterial enzymes. ijper.orgmdpi.com

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Analysis of the top-scoring docked poses reveals the binding mode of the ligand.

For a molecule like this compound, several types of interactions are typically observed in docking studies of related compounds:

Hydrogen Bonds: The carbonyl oxygen of the chromenone ring is a potential hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or lysine (B10760008) in an active site.

π-π Stacking: The aromatic chromenone and furan rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. ijper.org

Hydrophobic Interactions: The planar, aromatic structure of the molecule allows for favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Common Interacting Residues and Interaction Types for Chromone Derivatives in Docking Studies Note: This table provides examples of interactions observed for similar heterocyclic compounds in various protein active sites.

| Interaction Type | Ligand Moiety | Potential Protein Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Chromenone Carbonyl (C=O) | Ser, Thr, Tyr, Lys, Arg |

| π-π Stacking | Chromenone Ring, Furan Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Entire Aromatic Scaffold | Val, Leu, Ile, Ala, Met |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein and the stability of their complex.

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then proceeds for a set period (typically nanoseconds to microseconds), during which the positions and velocities of all atoms are updated in small time steps.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, one can assess whether the initial docked pose is stable or if the ligand moves significantly or even dissociates from the binding site.

Conformational Changes: MD simulations show how the ligand and protein adapt to each other upon binding. This can include changes in the ligand's conformation or movements in the protein's side chains to optimize interactions.

Binding Free Energy Calculations: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the scores from docking.

For furan-containing inhibitors, MD simulations have been used to confirm the stability of interactions within enzyme active sites, such as cyclooxygenase, providing a deeper understanding of the dynamic behavior of the complex. researchgate.net

Protein-Ligand Complex Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of a protein-ligand complex and the dynamic behavior of the ligand within the protein's binding site. For chromone derivatives, MD simulations have been employed to investigate their interactions with various protein targets, such as cyclooxygenase (COX) enzymes. tandfonline.com

The stability of a protein-ligand complex is often assessed by analyzing several parameters over the course of the simulation:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein and ligand atoms is calculated to assess the structural stability of the complex. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein is analyzed to identify regions of flexibility or rigidity upon ligand binding. Significant fluctuations in the binding site residues may indicate an unstable interaction.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. Persistent hydrogen bonds are crucial for strong and specific binding.

For instance, in a study on chromone derivatives as COX-2 inhibitors, MD simulations revealed that stable complexes were characterized by consistent hydrogen bonding with key residues in the active site, such as TYR385 and HIS386. tandfonline.com The RMSD and RMSF plots from such studies provide a visual representation of the complex's stability over the simulation time. tandfonline.com Although specific data for this compound is not available, it is anticipated that its furan and chromone moieties would engage in similar types of interactions within a protein binding pocket.

| Parameter | Description | Typical Findings for Stable Chromone Derivative Complexes |

|---|---|---|

| RMSD | Measures the average distance between the atoms of the superimposed protein/ligand and a reference structure. | Low and stable RMSD values (e.g., < 3 Å) over the simulation period. |

| RMSF | Indicates the flexibility of individual residues in the protein. | Lower fluctuations in the binding site residues, indicating stabilization upon ligand binding. |

| Radius of Gyration (Rg) | Represents the overall compactness of the protein structure. | A consistent Rg value, suggesting the protein maintains its folded state. |

| Hydrogen Bonds | The number and persistence of hydrogen bonds between the ligand and protein. | Formation of stable and persistent hydrogen bonds with key active site residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the steric and electrostatic requirements for a ligand to bind to its target.

Several QSAR studies have been conducted on various classes of chromone derivatives to elucidate the structural features that govern their biological activities, including antioxidant, HIV-1 protease inhibitory, and monoamine oxidase (MAO) inhibitory effects. nih.govnih.govtandfonline.com These studies typically involve the following steps:

Dataset Selection: A series of chromone derivatives with known biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Descriptor Calculation: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) regression is often used to develop a QSAR model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical parameters such as the cross-validated correlation coefficient (q² or Q²) and the conventional correlation coefficient (r²).

For example, a 3D-QSAR study on chromone derivatives as MAO inhibitors resulted in a statistically significant model with an r² of 0.9064 and a q² of 0.8239. tandfonline.com The contour maps generated from such models can guide the design of new, more potent inhibitors by indicating where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity.

While a specific QSAR model for this compound has not been reported, the existing models for other chromone derivatives suggest that the nature and position of substituents on the chromone ring are critical for biological activity. nih.govresearchgate.net For this compound, the furan ring at the 2-position would significantly influence its electronic and steric properties, and its contribution to activity could be explored through the development of a dedicated QSAR model.

| QSAR Study on Chromone Derivatives | Biological Activity | Key Statistical Parameters | Reference |

|---|---|---|---|

| 3D-QSAR by Molecular Field Analysis (MFA) | Antioxidant | r² = 0.868, q² = 0.771 | nih.govresearchgate.net |

| 3D-QSAR by Molecular Field Analysis (MFA) | HIV-1 Protease Inhibition | r² = 0.886, q² = 0.789 | nih.gov |

| Field and Atom-based 3D-QSAR | MAO Inhibition | R² = 0.9064, Q² = 0.8239 | tandfonline.com |

Natural Occurrence and Biosynthetic Pathways of Chromone Scaffolds

Occurrence of Furan-Substituted Chromones in Biological Systems

Furan-substituted chromones, a class of bioactive natural products, are found in a select number of plant families, most notably Apiaceae, Ranunculaceae, and Leguminosae. nih.gov Within the Apiaceae family, plants such as Saposhnikovia divaricata, Ammi visnaga, and Cnidium monnieri are known to be rich sources of these compounds, where they constitute major bioactive components. nih.gov The biosynthesis of these furochromones is a specialized metabolic pathway, leading to their limited but significant presence in the plant kingdom. nih.gov The furan (B31954) ring itself is a structural motif present in many natural products that exhibit interesting biological activities. researchgate.net While chromones are widely distributed in plants, the specific addition of a furan ring is a less common modification, highlighting a unique evolutionary path in these plant species. nih.gov

General Biosynthesis of the Chromone (B188151) Nucleus

The core structure of chromones is assembled through the convergence of major primary metabolic pathways. mdpi.com Contemporary research has identified the pentaketide (B10854585) and shikimate pathways as the foundational routes supplying the necessary precursors for the chromone scaffold. mdpi.com This dual origin underscores the metabolic versatility that leads to the structural diversity observed in naturally occurring chromones.

The pentaketide pathway is a primary contributor to the formation of the chromone nucleus. A key example is the biosynthesis of 5,7-dihydroxy-2-methylchromone, which is formed from the condensation of five molecules of malonyl-CoA. nih.govnih.gov This reaction is catalyzed by a specific type III polyketide synthase known as pentaketide chromone synthase (PCS). nih.govnih.gov This pathway represents a direct route where acetate (B1210297) units, in the form of malonyl-CoA, are iteratively condensed to build the characteristic bicyclic chromone structure. nih.govnih.gov

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in plants and microorganisms. wikipedia.orgnih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from the glycolysis pathway and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, culminating in the formation of chorismate. nih.govresearchgate.netfrontiersin.org Chorismate serves as a critical branch-point metabolite. nih.govnih.gov For certain classes of chromones, such as the 2-(2-phenylethyl)chromones (PECs) found in agarwood, the shikimate pathway provides the phenylpropanoid starter unit (e.g., p-coumaroyl-CoA), which is then extended by acetate units from the pentaketide pathway. mdpi.comresearchgate.net This demonstrates a classic example of a mixed biosynthetic origin, where building blocks from both pathways are integrated to create the final complex molecule.

Enzymatic Regulation in Chromone Biosynthesis

The biosynthesis of chromones is a tightly regulated process governed by specific classes of enzymes. These biocatalysts not only construct the basic chromone skeleton but are also responsible for the vast structural diversification observed in nature through subsequent modifications.

Type III polyketide synthases (PKSs) are the foundational enzymes in the biosynthesis of a wide array of plant secondary metabolites, including chromones. nih.govfrontiersin.org These enzymes catalyze the iterative decarboxylative condensation of a starter molecule (an acyl-CoA) with several extender units (primarily malonyl-CoA) to generate polyketide scaffolds. mdpi.comfrontiersin.orgmdpi.com

Specifically, pentaketide chromone synthase (PCS), a plant-specific type III PKS discovered in Aloe arborescens, is responsible for producing the pentaketide chromone 5,7-dihydroxy-2-methylchromone by catalyzing the condensation of five malonyl-CoA molecules. nih.govnih.govnih.gov The active site architecture of these enzymes, particularly key amino acid residues, controls the length of the polyketide chain and the specific cyclization pattern, thereby determining the final product. nih.govnih.gov For instance, research has shown that substituting a single amino acid in the active site of PCS can dramatically alter its function, causing it to produce octaketides instead of pentaketides. nih.govnih.govnih.gov

Following the initial formation of the chromone core by PKS enzymes, further structural modifications are introduced by other enzymes, such as O-methyltransferases (OMTs) and glycosyltransferases.

O-Methyltransferases (OMTs): These enzymes are crucial for the biosynthesis of methylated chromones. researchgate.net OMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the chromone scaffold. oup.comoup.com This O-methylation is a common modification that alters the compound's solubility, stability, and biological activity. oup.com In the biosynthesis of 2-(2-phenylethyl)chromones (PECs) in agarwood, specific OMTs have been identified that methylate precursors like 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) to form 6-methoxy-2-(2-phenylethyl)chromone. researchgate.netoup.comnih.gov

Glycosyltransferases: Glycosylation, the attachment of sugar moieties to the chromone core, is another key modification step catalyzed by glycosyltransferases. mdpi.comrsc.org This process significantly increases the water solubility and stability of the compounds and can influence their transport and storage within the plant cell. rsc.orgresearchgate.net For example, the complete biosynthesis of certain furochromones in Saposhnikovia divaricata involves the action of specific glycosyltransferases that produce compounds like prim-O-glucosylcimifugin and 5-O-methylvisamminoside. nih.govnih.gov A glycosyltransferase known as UGT71BD1 has been identified as a multi-substrate catalyst capable of decorating PECs with various sugar groups. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms of 2 Furan 2 Yl Chromen 4 One Derivatives in Vitro/preclinical

Antioxidant Activity and Mechanisms

The antioxidant properties of 2-(furan-2-yl)chromen-4-one derivatives are attributed to their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RONS) through various mechanisms. mdpi.com These reactive species are implicated in a wide range of degenerative diseases. nih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The capacity of these compounds to scavenge free radicals is a key indicator of their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate this activity. nih.govnih.govmdpi.com In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it to the corresponding hydrazine, which leads to a color change from violet to yellow that can be measured spectrophotometrically. nih.govnih.gov

Studies on 2-(furan-2'-yl)-3-hydroxy-4H-chromen-4-one and its substituted derivatives have demonstrated significant free radical scavenging activity. researchgate.netasianpubs.org The presence and nature of substituent groups on the chromone (B188151) ring influence this activity. The introduction of electron-donating or electron-withdrawing groups affects the molecule's ability to donate a hydrogen atom, thereby altering its percentage scavenging activity. researchgate.netasianpubs.org For instance, a study highlighted that the scavenging activity of certain derivatives was comparable to standard antioxidants like butylated hydroxytoluene (BHT). semanticscholar.org

Below is a data table summarizing the DPPH radical scavenging activity for representative this compound derivatives, illustrating the structure-activity relationship.

| Compound | Substituent Group | DPPH Scavenging Activity (% Inhibition) | Reference |

|---|---|---|---|

| 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one | -H (Parent Compound) | High | researchgate.netasianpubs.org |

| Derivative A | Electron-Donating Group (e.g., -OCH3) | Enhanced Activity | researchgate.net |

| Derivative B | Electron-Withdrawing Group (e.g., -NO2) | Modified Activity | researchgate.net |

Hydrogen Atom Transfer (HAT) Pathways

The primary mechanism by which many phenolic antioxidants, including hydroxylated this compound derivatives, exert their radical-scavenging effect is through Hydrogen Atom Transfer (HAT). nih.govmdpi.com In the HAT mechanism, the antioxidant molecule (AXH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (AX•). chemrxiv.org

AXH + R• → AX• + RH

Metal Chelation Properties

In addition to radical scavenging, some this compound derivatives exhibit antioxidant activity through metal chelation. jocpr.comraijmr.com Transition metals, particularly iron, can participate in redox cycling and catalyze the formation of highly reactive free radicals, such as the hydroxyl radical via the Fenton reaction. Iron chelation therapy is a strategy used to prevent the accumulation of excess iron and its associated complications. nih.govnih.gov

Anticancer Activity and Cellular Mechanisms

The chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promising anticancer properties. nih.govorientjchem.org Research into this compound and related compounds has revealed their potential to inhibit cancer cell growth through various cellular mechanisms.

Cytotoxicity in Cancer Cell Lines

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines. Numerous studies have demonstrated that chromen-4-one derivatives exhibit moderate to significant cytotoxic effects. nih.gov The potency of these compounds often depends on the specific substitutions on the chromone ring and the cancer cell line being tested. nih.govnih.gov

For example, studies on different chromen-4-one series have reported inhibitory activity against cell lines such as human myeloid leukemia (HL-60), T-cell acute lymphoblastic leukemia (MOLT-4), breast cancer (MCF-7), and cervical cancer (HeLa). nih.govjapsonline.comresearchgate.net In some cases, chromone derivatives have shown superior or comparable activity to established chemotherapy agents. researchgate.net The cytotoxic effects are typically quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

The following interactive table summarizes the cytotoxic activity of several chromone derivatives against different cancer cell lines, as reported in preclinical studies.

| Compound/Derivative Series | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Chromen-4-one derivative 13 | MOLT-4 | IC₅₀: 24.4 ± 2.6 μM | nih.gov |

| Chromen-4-one derivative 13 | HL-60 | IC₅₀: 42.0 ± 2.7 μM | nih.gov |

| 2-Styrylchromone (3,4,5-trimethoxy substituted) | HeLa | 100% Inhibition at 30 µM | japsonline.comresearchgate.net |

| Hydroxylated biphenyl (B1667301) compound 11 | Melanoma Cells | IC₅₀: 1.7 ± 0.5 μM | nih.gov |

| Acetoxycoumarin derivative 7 | A549 (Lung Cancer) | LD₅₀: 48.1 μM | nih.gov |

Apoptosis Induction Pathways

Research into the specific apoptotic pathways induced by this compound is still developing. However, studies on the broader class of 4-aryl-4H-chromenes, which share the core chromene structure, have identified them as potent inducers of apoptosis. researchgate.net One study focusing on pyrrole-fused 4-aryl-4H-chromenes identified a derivative, compound 2d, as a highly potent apoptosis inducer with an EC50 value of 2 nM in T47D breast cancer cells. researchgate.net The mechanism of action for these chromene derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. researchgate.net

Furthermore, furanocoumarin derivatives, which also contain a furan (B31954) ring, have been shown to induce apoptosis in human leukemia cell lines. nih.gov This suggests that the furan moiety, in combination with a coumarin-like structure, can contribute to cytotoxic and pro-apoptotic effects in cancer cells. nih.gov These findings provide a basis for investigating similar mechanisms in this compound derivatives.

Anti-Metastasis and Anti-Angiogenesis Mechanisms

The spread of cancer to distant organs, known as metastasis, is a critical factor in cancer progression and relies on processes like angiogenesis—the formation of new blood vessels. nih.govnih.gov Inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov

While direct studies on the anti-metastatic and anti-angiogenic properties of this compound are limited, research on related structures provides significant insights. The vascular endothelial growth factor (VEGF) signaling pathway is a primary target in anti-angiogenic therapies. nih.govvideleaf.com Compounds that can inhibit VEGF or its receptors can disrupt tumor blood supply, thereby hindering growth and metastasis. videleaf.com Studies have shown that resistance to anti-VEGF therapy can arise from the activation of redundant angiogenic pathways, such as those involving fibroblast growth factor 2 (FGF2) and platelet-derived growth factor (PDGF). videleaf.com

Modulation of Key Signaling Pathways (e.g., MAPK, PPAR-γ)

Cellular signaling pathways are crucial for normal physiological functions, and their dysregulation is often implicated in diseases like cancer and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathways are two such critical networks.

MAPK Pathway: The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of inflammation, the MAPK pathway can be activated by stimuli like lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators. nih.gov

Several studies have demonstrated that chromen-4-one derivatives can modulate the MAPK pathway. For instance, a novel 2-phenyl-4H-chromen-4-one derivative (compound 8) was shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway in RAW264.7 macrophage cells. nih.govnih.gov Similarly, another study on 4-ferrocenylchroman-2-one derivatives indicated that the lead compound could inhibit the activation of LPS-induced MAPKs signaling pathways. nih.gov A furocoumarin derivative, which contains both a furan and a coumarin-like structure, was also found to activate the MAPK signal pathway to upregulate melanin (B1238610) synthesis. mdpi.com

PPAR-γ Pathway: PPARs are nuclear transcription factors that play a key role in regulating lipid and glucose metabolism, as well as inflammation and cell proliferation. mdpi.com Natural compounds are known to act as ligands for PPARs. mdpi.com For example, thymoquinone, a phytochemical, is a PPAR-γ agonist. mdpi.com While direct evidence for the modulation of the PPAR-γ pathway by this compound derivatives is not yet established, the structural similarities to other bioactive natural products suggest this as a potential area for future investigation.

Anti-inflammatory Activity and Molecular Targets

Inhibition of Inflammatory Mediators (e.g., NO, PGE2 production)

A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. In in vitro studies, a series of twelve novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The results indicated that most of the synthesized compounds exhibited favorable inhibitory activity against NO production at a concentration of 20 μM. nih.gov

Among the tested compounds, one derivative, referred to as compound 8, demonstrated particularly strong inhibitory activity. nih.govnih.gov This highlights the potential of the 2-aryl-chromen-4-one scaffold as a basis for developing potent anti-inflammatory agents that act by suppressing key inflammatory mediators.

| Compound | Inhibition of NO Production (%) at 20 µM | Reference |

|---|---|---|

| Compound 1 | Moderate | nih.gov |

| Compound 4 | Moderate | nih.gov |

| Compound 8 | Strong | nih.govnih.gov |

| Other Derivatives (2, 3, 5-7, 9-12) | Variable | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. dntb.gov.ua Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes, thereby blocking the production of prostaglandins. nih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. upd.edu.ph

The chromen-4-one scaffold has been identified as a promising template for designing selective COX-2 inhibitors. A study focused on the design and synthesis of 2-phenyl-4H-chromen-4-one derivatives possessing a methylsulfonyl group, a common feature in selective COX-2 inhibitors. nih.govresearchgate.net This research led to the identification of 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (compound 5d) as a potent and highly selective COX-2 inhibitor, with an IC50 value of 0.07 μM and a selectivity index (SI) of 287.1, which is comparable to the well-known COX-2 inhibitor celecoxib. nih.govresearchgate.net The study found that the size and nature of the substituent at the C-3 position of the chromene ring significantly influence both the inhibitory activity and selectivity for COX-2. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

|---|---|---|---|---|

| 3 | >20 | 0.13 | >153.8 | nih.govresearchgate.net |

| 4 | >20 | 0.13 | >153.8 | nih.govresearchgate.net |

| 5a | >20 | 0.12 | >166.6 | nih.govresearchgate.net |

| 5b | >20 | 0.11 | >181.8 | nih.govresearchgate.net |

| 5c | >20 | 0.09 | >222.2 | nih.govresearchgate.net |

| 5d | >20 | 0.07 | >287.1 | nih.govresearchgate.net |

| 6 | >20 | 0.08 | >250 | nih.govresearchgate.net |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 | nih.gov |

Regulation of Inflammatory Gene Expression (mRNA)

The anti-inflammatory effects of this compound derivatives can also be attributed to their ability to regulate the expression of genes involved in the inflammatory response at the transcriptional level. The expression of pro-inflammatory enzymes and cytokines is controlled by complex signaling networks that can be targeted by small molecules.

As mentioned previously, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the TLR4/MAPK signaling pathway. nih.govnih.gov This pathway plays a critical role in the innate immune response and, when activated by LPS, leads to the transcription of numerous pro-inflammatory genes. By inhibiting this pathway, these chromen-4-one derivatives can effectively downregulate the expression of genes encoding for inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This provides a molecular basis for their observed anti-inflammatory activity, moving beyond direct enzyme inhibition to the modulation of gene expression.

Antimicrobial Activity and Modes of Action

The unique structural amalgamation of a furan ring and a chromen-4-one core in this compound derivatives has prompted significant research into their potential as antimicrobial agents. These investigations have unveiled a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. The following sections delve into the specifics of their antimicrobial efficacy and the current understanding of their mechanisms of action at the molecular level.

Antibacterial Spectrum and Efficacy

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The introduction of a nitro group at the 5-position of the furan ring, a common structural modification in this class of compounds, has been shown to be a key determinant of their antibacterial potency.

Research has highlighted the efficacy of certain 5-nitrofuran derivatives against clinically relevant pathogens. For instance, studies have reported the minimum inhibitory concentration (MIC) values for these compounds against Staphylococcus aureus, a significant Gram-positive bacterium responsible for various infections. Some derivatives have shown potent activity, with MIC values indicating strong inhibitory effects. nih.govnih.gov Furthermore, electron microscopy studies on bacteria treated with alpha-substituted 2-methyl-5-nitrofuran (B1265391) derivatives have revealed significant morphological changes. In E. coli, treatment led to the formation of unusual elongated, branched, and atypical rod shapes, while S. aureus exhibited multibud formation and cytoplasmic protrusions, suggesting interference with cell division and integrity. nih.gov

While specific MIC values for a wide range of this compound derivatives against a comprehensive panel of bacteria are not extensively documented in publicly available literature, the existing data on related nitrofuran-containing compounds underscore their potential as a promising class of antibacterial agents. The following table summarizes representative antibacterial activity data for related nitrofuran derivatives.

Table 1: In Vitro Antibacterial Activity of Selected Nitrofuran Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5-R-substituted (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus (ATCC-25923) | IC50 values reported | nih.gov |

| alpha-substituted 2-methyl-5-nitrofurans | Gram-positive and Gram-negative bacteria | MIC values determined | nih.gov |

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been a subject of investigation, with studies demonstrating their activity against various fungal pathogens, particularly species from the Candida genus, which are common causes of opportunistic infections in humans.

One study reported that 2-(furan-2-yl)-5-hydroxy-4H-chromen-4-one exhibits moderate to good antifungal activity. researchgate.net More specific data is available for a related compound, (E)-3-(furan-2-yl)acrylic acid, which has been tested against several Candida species. The reported MIC values indicate a greater efficacy against Candida albicans compared to other tested strains. nih.gov For instance, the MIC of (E)-3-(furan-2-yl)acrylic acid against C. albicans was found to be in the range of 64 to 512 μg/mL. nih.gov

Furthermore, research on a series of nitrofuran derivatives has shown their inhibitory activity against various fungal species, including Candida and Cryptococcus neoformans. The MIC90 values for the most potent of these compounds ranged from 3.9 to over 250 µg/mL against Candida species. mdpi.com These findings suggest that the furan-containing scaffold is a viable starting point for the development of new antifungal agents.

Table 2: In Vitro Antifungal Activity of Selected Furan Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64 - 512 | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida parapsilosis | 64 - 512 | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida tropicalis | 64 - 512 | nih.gov |

| (E)-3-(Furan-2-yl)acrylic acid | Candida glabrata | 64 - 512 | nih.gov |

| Nitrofuran derivatives | Candida spp. | 3.9 to >250 (MIC90) | mdpi.com |

| Nitrofuran derivatives | Cryptococcus neoformans | 3.9 to >250 (MIC90) | mdpi.com |

Antiviral Properties

The exploration of this compound derivatives has extended to their potential as antiviral agents. Research has demonstrated activity against a variety of viruses, indicating a broad-spectrum potential that warrants further investigation.

A notable study on a series of nineteen 2-aryl-4H-chromen-4-one derivatives revealed significant antiviral activity against the Chikungunya virus (CHIKV). Among the tested compounds, the derivative featuring a furan ring at the 2-position of the chromenone core was identified as a potent inhibitor of CHIKV. Specifically, 2-(furan-2-yl)-4H-chromen-4-one demonstrated an IC50 of 0.44 μM. researchgate.net This finding highlights the importance of the furan moiety for the anti-CHIKV activity within this class of compounds.

While direct evidence for the activity of this compound derivatives against other viruses such as influenza or coronaviruses is still emerging, studies on related chromone and furan-containing scaffolds have shown promise. For instance, certain flavonoids with a 4H-chromen-4-one core have been investigated for their activity against SARS-CoV-2. nih.gov This suggests that the chromen-4-one backbone present in this compound is a valuable pharmacophore for antiviral drug design. Further research is needed to specifically evaluate the efficacy of this compound derivatives against a wider range of viral pathogens.

Table 3: In Vitro Antiviral Activity of a this compound Derivative

| Compound | Virus | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-(Furan-2-yl)-4H-chromen-4-one | Chikungunya virus (LR2006-OPY1) | Vero | 0.44 | researchgate.net |

Mechanisms of Microbial Growth Inhibition (e.g., enzyme modification, membranolytic effects)

The antimicrobial effects of this compound and its derivatives are believed to stem from multiple mechanisms of action, primarily involving the inhibition of essential microbial enzymes and disruption of cellular integrity.

Furanic compounds, particularly furanic aldehydes, are known to inhibit crucial enzymes involved in the primary metabolism of microorganisms. nih.gov This inhibition can lead to a significant delay in microbial growth. nih.gov In the case of nitrofuran derivatives, a proposed mechanism involves the in vitro oxidation of enzyme-thiol groups to disulfide bonds, which could inactivate essential enzymes. However, this specific mechanism was discounted in one study on alpha-substituted 2-methyl-5-nitrofurans as these compounds did not inhibit thiol enzymes. nih.gov

Another significant mechanism of action for some furan derivatives is the induction of DNA damage. nih.gov This can lead to observable changes in bacterial morphology, such as the formation of elongated and branched cells, indicating interference with normal cell division processes. nih.gov Furthermore, some furan-containing conjugates are suggested to exert their effects through a membranolytic mechanism, leading to the disruption of the cell membrane's integrity and subsequent cell death. utripoli.edu.ly

For chromone derivatives, quorum sensing inhibition is another potential mechanism. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its disruption can inhibit biofilm formation and virulence. researchgate.net While the precise mechanisms for this compound derivatives are still under detailed investigation, the combined structural features of the furan and chromone moieties likely contribute to a multi-targeted antimicrobial action.

Other Pharmacological Potentials

Beyond their antimicrobial properties, derivatives of this compound are being explored for other therapeutic applications, with a particular focus on neurodegenerative diseases. The chromone scaffold is recognized as a privileged structure in the design of molecules with neuroprotective effects.

Neuroprotective Mechanisms (in vitro models)

In vitro studies on various chromone derivatives have revealed several mechanisms through which they may exert neuroprotective effects. These compounds have shown the potential to mitigate oxidative stress and neuroinflammation, two key pathological features of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov

One of the primary neuroprotective mechanisms of chromone derivatives is the inhibition of key enzymes involved in the progression of Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.govnih.gov For example, certain amino-7,8-dihydro-4H-chromenone derivatives have been identified as potent and selective inhibitors of BChE. nih.gov

Furthermore, some chromone derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease. nih.gov They have also been shown to protect neuronal cells from oxidative stress-induced damage. nih.gov Studies using P19-derived neurons have indicated that some chromone analogs can maintain neuron viability against oxidative stress. nih.gov Additionally, certain chromone derivatives have been found to improve mitochondrial function and reduce neuroinflammation in animal models of Alzheimer's disease. nih.gov

While these findings are promising, it is important to note that much of the research has been conducted on a broader class of chromone derivatives. Specific investigations into the neuroprotective mechanisms of this compound derivatives are needed to fully elucidate their potential in this therapeutic area.

Immunomodulatory Effects (cellular studies)

The immunomodulatory potential of chromone derivatives, including those structurally related to this compound, has been investigated in cellular studies, primarily focusing on their anti-inflammatory properties. These studies often utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7, which are key players in the inflammatory response.

Research into a series of novel 2-phenyl-4H-chromen-4-one derivatives demonstrated their capacity to modulate inflammatory pathways. researchgate.net In LPS-stimulated RAW264.7 cells, many of these synthetic compounds were found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netnih.gov One particularly potent compound from this series was selected for further investigation and was shown to dose-dependently inhibit the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.gov

The underlying mechanism for this anti-inflammatory activity was linked to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov Activation of this pathway by LPS typically leads to the production of various pro-inflammatory mediators. The ability of these chromone derivatives to suppress this pathway highlights their potential as modulators of the immune response at a cellular level. researchgate.net While these findings are for 2-phenyl derivatives, they suggest a promising avenue for the anti-inflammatory potential of the broader chromone class, including furan-substituted analogs. Furan-containing scaffolds themselves are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. nih.gov

Table 1: Immunomodulatory Effects of Selected 2-Phenyl-4H-chromen-4-one Derivatives on LPS-Stimulated RAW264.7 Macrophages

| Compound | Target Mediator | Effect | Cellular Model |

| 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) | Nitric Oxide (NO) | Dose-dependent inhibition | RAW264.7 |

| 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) | Interleukin-6 (IL-6) | Dose-dependent inhibition | RAW264.7 |

| 2-Phenyl-4H-chromen-4-one Derivative (Compound 8) | Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition | RAW264.7 |

Enzyme Inhibition Studies (e.g., urease, GSNOR, protein tyrosine kinase, tyrosinase)

Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential to interact with and modulate the activity of several key enzymes implicated in different physiological and pathological processes.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. Certain furan chalcone (B49325) derivatives have been evaluated for their urease inhibitory activity. In one study, a series of (E)-1-(5-Aryl-2-furyl)-3-phenyl-2-propen-1-ones were synthesized and tested against Jack bean urease. Several derivatives exhibited significant inhibitory activity, with IC50 values in the micromolar range, comparable to or better than the standard inhibitor, thiourea. The most active compounds featured substitutions such as 4-hydroxy, 2,5-dimethoxy, and 3-bromo-4-hydroxy-5-methoxy on the phenyl ring.

Table 2: Urease Inhibition by Furan Chalcone Derivatives

| Compound Derivative (Substitution on Phenyl Ring) | IC50 (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |

| 4-Hydroxy | 23.09 ± 3.65 | 21.25 ± 0.15 |

| 2,5-Dimethoxy | 24.16 ± 5.01 | 21.25 ± 0.15 |

| 3-Bromo-4-hydroxy-5-methoxy | 26.54 ± 4.54 | 21.25 ± 0.15 |

| 2,4-Dichloro | 33.96 ± 9.61 | 21.25 ± 0.15 |

GSNOR Inhibition

S-Nitrosoglutathione reductase (GSNOR) is a critical enzyme that regulates the levels of endogenous S-nitrosothiols, which are important in nitric oxide signaling. Dysregulation of GSNOR activity is linked to various diseases. Patent literature indicates that novel chromone derivatives have been designed and are claimed to be inhibitors of GSNOR. google.com This suggests that the chromone scaffold, which is the core of this compound, is being actively investigated as a potential framework for developing GSNOR inhibitors. However, detailed preclinical data on the specific inhibitory activity of this compound derivatives against GSNOR is not extensively available in peer-reviewed publications.

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are a large family of enzymes that play fundamental roles in cellular signaling pathways. Aberrant PTK activity is a hallmark of many diseases, including cancer. A series of novel furan-2-yl(phenyl)methanone derivatives, which share a core structural element with the target compound, were synthesized and screened for their in vitro PTK inhibitory activity. Several of these derivatives demonstrated promising activity, with some being equipotent or even more potent than the reference compound, genistein. The preliminary structure-activity relationship studies highlighted the importance of the substitution patterns on both the furan and phenyl rings for inhibitory potency.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a prime target for the development of depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally related to chalcones that can cyclize to form chromenones, were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. One derivative, bearing a 2,4-dihydroxy substitution on the phenyl ring (Compound 8), exhibited exceptionally potent tyrosinase inhibitory activity. Its IC50 values for both monophenolase and diphenolase activity were significantly lower than that of the standard inhibitor, kojic acid. Enzyme kinetic studies revealed a mixed-type inhibition mechanism for this potent derivative.

Table 3: Tyrosinase Inhibition by (E)-1-(furan-2-yl)prop-2-en-1-one Derivatives